2-Amino-5-nitrobenzohydrazide

説明

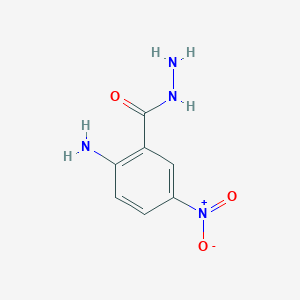

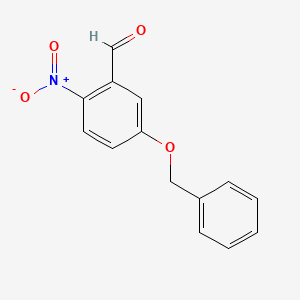

2-Amino-5-nitrobenzohydrazide is a chemical compound with the molecular formula C7H8N4O3 . It is used for research purposes.

Synthesis Analysis

The synthesis of 2-Amino-5-nitrobenzohydrazide involves the use of hydrazine hydrate and anhydrous ethanol . The reaction is carried out at 85°C for 4 hours . After the reaction is complete, the ethanol and excess hydrazine hydrate are evaporated under reduced pressure . The product is then separated using a silica gel column .Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzohydrazide consists of 7 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-5-nitrobenzohydrazide are carried out in ethanol at 85℃ . The reactions yield various products depending on the reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-nitrobenzohydrazide include its molecular formula (C7H8N4O3), average mass (196.163 Da), and monoisotopic mass (196.059647 Da) .科学的研究の応用

Voltammetric Analysis

One application of similar nitro compounds, such as 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole, involves voltammetric analysis. This technique is used for determining genotoxic nitro compounds in various solutions, demonstrating the potential of 2-Amino-5-nitrobenzohydrazide in similar analyses (Deýlová, Vyskočil, & Barek, 2014).

Synthesis of Isotope-Labeled Derivatives

Another application lies in the synthesis of isotope-labeled derivatives for use as internal standards in liquid chromatography-tandem mass spectrometry. This technique, applied to nitrofuran metabolites, could potentially be used with 2-Amino-5-nitrobenzohydrazide for the quantification of trace levels of residues in food products (Delatour et al., 2003).

Development of Chiral Complexes

2-Amino-5-nitrobenzohydrazide could be used in the synthesis of chiral complexes. An example of this application is seen in the synthesis of chiral 3-(2'-imidazolinyl)anilines, converted from 3-nitrobenzoic acid to chiral imidazoline and amine. This process could be relevant for the development of chiral catalysts and pharmaceuticals (Yang et al., 2011).

Antiviral Compound Synthesis

In the field of medicine, derivatives of similar nitro compounds have been synthesized for antiviral evaluation, suggesting that 2-Amino-5-nitrobenzohydrazide could be a precursor in developing novel antiviral agents (Zou et al., 1996).

Corrosion Inhibition

2-Amino-5-nitrobenzohydrazide might find application in corrosion inhibition. Similar compounds, like 3-nitro-5-(2-amino-1,3,4-thiadiazolyl)nitrobenzene, have shown effective corrosion inhibition on metal surfaces, indicating a potential use in material science and engineering (Al-Baghdadi et al., 2018).

Safety and Hazards

The safety data sheet for 2-Amino-5-nitrobenzohydrazide indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase . The paper provides valuable insights into the potential applications of compounds similar to 2-Amino-5-nitrobenzohydrazide.

特性

IUPAC Name |

2-amino-5-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-6-2-1-4(11(13)14)3-5(6)7(12)10-9/h1-3H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANMRHYTBQZQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395865 | |

| Record name | 2-amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-nitrobenzohydrazide | |

CAS RN |

52377-70-5 | |

| Record name | 2-amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)